molecular formula C24H33N5O4S B12422845 Yonkenafil-d8

Yonkenafil-d8

Cat. No.: B12422845
M. Wt: 495.7 g/mol
InChI Key: RXMDFMQMRASWOG-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yonkenafil-d8 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Yonkenafil molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Yonkenafil-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Properties

Molecular Formula

C24H33N5O4S

Molecular Weight

495.7 g/mol

IUPAC Name

2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i11D2,12D2,13D2,14D2

InChI Key

RXMDFMQMRASWOG-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=CN4CCC)C)C(=O)N3)([2H])[2H])[2H]

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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